molecular formula C7H5N3O B097285 2-Azidobenzaldehyde CAS No. 16714-25-3

2-Azidobenzaldehyde

Cat. No. B097285
CAS RN: 16714-25-3
M. Wt: 147.13 g/mol
InChI Key: NHTBGGLIHGSCFA-UHFFFAOYSA-N
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Description

2-Azidobenzaldehyde is a chemical compound that has been the subject of various research studies due to its potential in synthesizing heterocyclic compounds. It is an aromatic aldehyde with an azide functional group attached to the benzene ring, which makes it a versatile intermediate in organic synthesis.

Synthesis Analysis

The synthesis of complex molecules from 2-azidobenzaldehyde has been explored in several studies. For instance, a copper-catalyzed cascade reaction with alkynols has been developed to produce 6H-isochromeno[4,3-c]quinoline derivatives . This method provides a novel strategy for constructing compounds with fused N- and O-containing heterocycles, which could be valuable in pharmaceutical chemistry.

Molecular Structure Analysis

The molecular structure of 2-azidobenzaldehyde allows for various chemical transformations due to the presence of the azide group. This group can participate in cycloaddition reactions, as seen in the synthesis of 4-thiocarbamoyltetrazolo-[1,5-a]quinolines, where a Knoevenagel condensation followed by an intramolecular cycloaddition occurs .

Chemical Reactions Analysis

2-Azidobenzaldehyde undergoes a range of chemical reactions. For example, it can react with 2-thioamides of cyanoacetic acid to form tetrazolo[1,5-a]quinolines through a solvent-free and base-free process . Additionally, it can participate in condensation reactions with methyl azidoacetate, leading to the formation of azidocinnamates and subsequent cyclization to different heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-azidobenzaldehyde are influenced by the azide group, which is highly reactive and can lead to the formation of various heterocyclic structures. The reactivity of this compound under different conditions, such as the presence of a palladium catalyst, enables the synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines . The studies demonstrate the compound's utility in constructing biologically relevant molecules.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds :

    • Filimonov et al. (2016) demonstrated the synthesis of 4-Thiocarbamoyltetrazolo-[1,5-a]Quinolines from 2-Azidobenzaldehydes through a tandem Knoevenagel condensation and intramolecular cycloaddition reaction. This highlights the use of 2-Azidobenzaldehyde in generating tetrazoloquinolines, which are significant in medicinal chemistry (Filimonov et al., 2016).
  • Facilitating Multicomponent Reactions :

    • Saeedi et al. (2013) utilized 2-Azidobenzaldehyde in a Ugi–Smiles coupling reaction to synthesize novel 4,5-dihydro-1,2,3-triazolo[1,5-a][1,4]benzodiazepine derivatives. This study shows how 2-Azidobenzaldehyde can be used in multi-component reactions to create complex molecular structures (Saeedi et al., 2013).
  • Material Science Applications :

    • Sun et al. (2014) researched the use of 2-Azidobenzaldehyde in the development of a controlled release pesticide system. They used azidobenzaldehyde to create shell cross-linked nanocapsules for efficient pesticide encapsulation, demonstrating its application in agricultural science and material engineering (Sun et al., 2014).
  • Development of Drug-like Molecules :

    • Vidyacharan et al. (2015) demonstrated the use of 2-Azidobenzaldehyde in the synthesis of highly substituted 4-aminoquinoline drug-like molecules. This approach is significant for developing new pharmaceutical compounds (Vidyacharan et al., 2015).
  • Synthesis of Azido-containing Multifunctional Compounds :

    • Ramachary and Shruthi (2016) used 2-Azidobenzaldehydes in List-Lerner-Barbas Aldol Reactions to create chiral functionalized (2-azidophenyl)alcohols. These compounds are applicable in material and medicinal chemistry, illustrating the versatility of 2-Azidobenzaldehyde (Ramachary & Shruthi, 2016).

Safety And Hazards

The safety data sheet for 2-Azidobenzaldehyde indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .

Future Directions

The development of synthetic methods for making quinoline derivatives continuously attracts the interest of organic and medicinal chemists . The 2-Azidobenzaldehyde-based [4+2] annulation for the synthesis of quinoline derivatives is a promising direction .

properties

IUPAC Name

2-azidobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c8-10-9-7-4-2-1-3-6(7)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTBGGLIHGSCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447122
Record name 2-azidobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azidobenzaldehyde

CAS RN

16714-25-3
Record name 2-azidobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azidobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
281
Citations
F Doraghi, S Karimian, SP Aledavoud, A Amini… - Journal of Molecular …, 2023 - Elsevier
… In 1997, 2-azidobenzaldehyde 2 was obtained from the reaction of 2-nitrobenzaldehyde 1 with sodium azide in hexamethylphosphoramide (HMPA) as a solvent at room temperature or …
Number of citations: 0 www.sciencedirect.com
G Bucher - European Journal of Organic Chemistry, 2001 - Wiley Online Library
… This compound is probably formed by photolysis of 2-azidobenzaldehyde. 2-Azidobenzaldehyde is in turn formed in three steps from the radical cation of 1.47 The observation that 8 is …
Y Wang, Z Fang, X Chen… - Chemistry–A European …, 2020 - Wiley Online Library
… For example, benzoxazoles, indazoles, quinolines and various nitrogen-containing heterocycles can be conveniently obtained from 2-azidobenzaldehyde (Scheme 2).9 …
TC Porter, RK Smalley, M Teguiche, B Purwono - Synthesis, 1997 - thieme-connect.com
… sites and, in particular, 2azidobenzaldehyde, carbanion attack at which is subject to an unexpected solvent effect. Treatment of 2-azidobenzaldehyde with an acetonitrile (RCHZCN, R …
Number of citations: 47 www.thieme-connect.com
F Peringer, JER do Nascimento, PB Abib… - European Journal of …, 2017 - Wiley Online Library
… When the reaction of 2-azidobenzaldehyde (1a) and o-… the scope of our method, 2-azidobenzaldehyde (1a) and o-… ,2-diaminobenzene 2 with 2-azidobenzaldehyde 1. Then intermediate …
GP Costa, RSM Baldinotti, MG Fronza… - …, 2020 - Wiley Online Library
… the CuAAC reactions of 2-azidobenzaldehyde with alkynes. A range of 2-(1H-1,2,3-triazoyl)-benzaldehydes was obtained reacting 2-azidobenzaldehyde with various terminal alkynes …
CH Lee, YS Song, HI Cho, JW Yang… - Journal of heterocyclic …, 2003 - Wiley Online Library
… The latter were readily obtained from 2‐azidobenzaldehyde through the Baylis‐Hillman adducts 3 followed by acetylation to compounds 4 and nucleophilic substitution by cyanide to …
Number of citations: 25 onlinelibrary.wiley.com
XF Mao, XP Zhu, DY Li, PN Liu - The Journal of Organic …, 2017 - ACS Publications
… To explore the full scope of the reaction, we examined the ability of 2-azidobenzaldehyde to react with internal alkynol 1 (Scheme 3). The substrate 2-azidobenzaldehyde with Cl groups …
Number of citations: 20 pubs.acs.org
A Fraleoni-Morgera, P Zanirato - Arkivoc, 2006 - ricerca.unich.it
… were prepared from the corresponding amines by diazotization followed by treatment with sodium azide according to the Smith protocol,23 whereas the 2-azidobenzaldehyde 1 has …
Number of citations: 14 ricerca.unich.it
H Xie, JC Liu, MW Ding - Synthesis, 2016 - thieme-connect.com
… iminophosphoranes 1 with 2-azidobenzaldehyde produced N… )iminophosphorane 1, 2-azidobenzaldehyde, carboxylic acid… 1 with 2-azidobenzaldehyde was complete at 50 C, the …
Number of citations: 23 www.thieme-connect.com

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